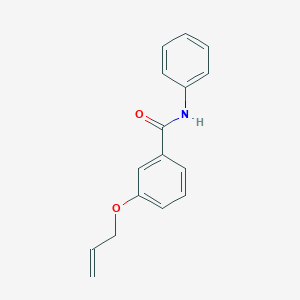![molecular formula C16H25ClN2O B4403472 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4403472.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride
Overview
Description
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride, also known as Lu AE58054, is a novel compound that has been developed as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to have a unique mechanism of action that may provide a new approach to the treatment of these diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride AE58054 involves the modulation of nicotinic acetylcholine receptors. The compound has been shown to selectively modulate the α7 subtype of nicotinic acetylcholine receptors, which are involved in learning and memory processes. This modulation leads to an increase in the release of acetylcholine, which is a neurotransmitter that is critical for cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound AE58054 has several biochemical and physiological effects. The compound has been shown to increase the release of acetylcholine in the brain, which improves cognitive function. This compound AE58054 has also been shown to reduce the levels of amyloid-beta, which is a protein that is associated with the development of Alzheimer's disease. Additionally, this compound AE58054 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride AE58054 is that it has been extensively studied in preclinical models of Alzheimer's disease. This has allowed researchers to gain a better understanding of the compound's mechanism of action and potential therapeutic effects. However, one limitation of this compound AE58054 is that it has not yet been tested in clinical trials in humans. Therefore, its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride AE58054. One direction is to conduct clinical trials in humans to determine the safety and efficacy of the compound in the treatment of Alzheimer's disease. Another direction is to investigate the potential use of this compound AE58054 in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on the development of new compounds that target nicotinic acetylcholine receptors, which may provide a new approach to the treatment of neurodegenerative diseases.
Scientific Research Applications
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride AE58054 has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have a unique mechanism of action that involves the modulation of nicotinic acetylcholine receptors. This mechanism of action may provide a new approach to the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
properties
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-17-7-9-18(10-8-17)11-12-19-16-6-5-14-3-2-4-15(14)13-16;/h5-6,13H,2-4,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDSXOXTDRBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-ethoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4403397.png)

![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4403407.png)
![2-[(2-aminophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4403411.png)
![4-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B4403423.png)

![N-[3-(acetylamino)phenyl]-4-[(3-methylphenoxy)methyl]benzamide](/img/structure/B4403433.png)
![methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4403441.png)
![3-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403443.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403450.png)

![4-[2-(4-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4403480.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)